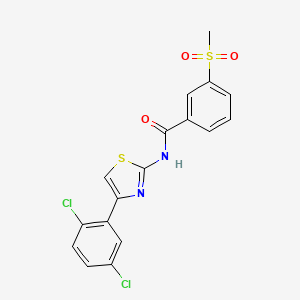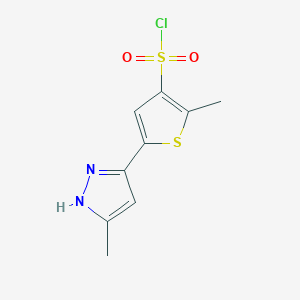amine CAS No. 873580-63-3](/img/structure/B2721276.png)
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine, also known as DTNB-2TMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and has been synthesized using different methods. The purpose of
Wirkmechanismus
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine reacts with thiol groups in proteins and peptides to form a mixed disulfide, which can be quantified using spectrophotometry. The reaction is based on the reduction of the nitro group on the DTNB moiety by the thiol group, which results in the formation of a yellow-colored product. The reaction is rapid and can be used to measure the concentration of thiol groups in biological samples.
Biochemical and Physiological Effects:
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The compound does not significantly alter the conformation or activity of proteins and has been used in a wide range of biological samples, including blood, urine, and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine has several advantages for lab experiments, including its high sensitivity, rapid reaction time, and minimal interference with biological samples. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.
Zukünftige Richtungen
For research include the development of new methods for the synthesis of [(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine, the optimization of its use in lab experiments, and the exploration of its potential applications in clinical diagnostics and therapeutics. Additionally, the compound could be used in the development of new probes for the detection of reactive oxygen species and other biomolecules.
Synthesemethoden
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine has been synthesized using different methods, including the reaction of 2-thienylmethylamine with [(4,5-dimethyl-3-nitrophenyl)sulfonyl] chloride in the presence of a base. The reaction yields [(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine as a yellow solid, which can be purified using column chromatography. Other methods of synthesis include the reaction of DTNB with 2-thienylmethylamine in the presence of a base or the reaction of DTNB with 2-thienylmethanol followed by dehydration.
Wissenschaftliche Forschungsanwendungen
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine has been used in various scientific research applications, including the determination of protein thiol groups and the measurement of glutathione levels in biological samples. The compound has also been used as a probe for the detection of reactive oxygen species and as a fluorescent label for the detection of peptides and proteins.
Eigenschaften
IUPAC Name |
3,4-dimethyl-5-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-9-6-12(7-13(10(9)2)15(16)17)21(18,19)14-8-11-4-3-5-20-11/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXHZPKOWTVEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,5-Dimethyl-3-nitrophenyl)sulfonyl](2-thienylmethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2721198.png)
![Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B2721201.png)








